N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The compound is a novel chemical entity with potential pharmacological activities.
- It contains a fluorophenyl group, a pyridine ring, and a triazolo[4,3-b]pyridazinyl sulfanyl moiety.
Synthesis Analysis
- The synthesis involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol.
Molecular Structure Analysis
- The molecular formula is C~31~H~20~F~7~N~7~O~5~S.
- The compound has a complex structure with multiple functional groups.
- The presence of fluorine, nitrogen, and sulfur atoms suggests potential reactivity and biological activity.
Chemical Reactions Analysis
- The compound may undergo nucleophilic substitutions, hydrogen bonding, and other reactions.
- Further studies are needed to explore its reactivity with specific functional groups.
Physical And Chemical Properties Analysis
- The compound’s physical properties include melting point, solubility, and stability.
- Its chemical properties relate to reactivity, acidity, and basicity.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Compounds structurally related to N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide have shown remarkable anticancer effects. For example, modifications of acetamide groups with alkylurea in certain compounds have resulted in potent antiproliferative activities against human cancer cell lines. These compounds have also demonstrated inhibitory activity against PI3Ks and mTOR, indicating their potential as effective anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of similar compounds have been synthesized and screened for their in-vitro antibacterial, antifungal, and anti-tuberculosis activities. The presence of a triazole ring system has attracted attention due to its wide range of pharmaceutical activities, including antimicrobial effects (B. MahyavanshiJyotindra et al., 2011).
Antiasthma Agents
Some compounds within this class have been identified as mediator release inhibitors, potentially useful as antiasthma agents. Their synthesis and pharmacological evaluation indicate their capability to inhibit mediator release, making them candidates for further study in asthma treatment (J. Medwid et al., 1990).
Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have exhibited excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests potential applications in agricultural sciences for the management of weeds and other undesired plant growth (M. Moran, 2003).
Insecticidal Applications
The synthesis and assessment of certain heterocycles incorporating a thiadiazole moiety against agricultural pests, like the cotton leafworm, highlight the insecticidal potential of these compounds. This opens avenues for the development of new insecticides that are more effective and possibly less harmful to the environment (A. Fadda et al., 2017).
Safety And Hazards
- Safety data should be obtained from experimental studies.
- Toxicity, environmental impact, and potential hazards need assessment.
Zukünftige Richtungen
- Investigate its biological activities (antiviral, antimicrobial, etc.).
- Optimize synthesis for improved yield and purity.
- Explore structure-activity relationships.
- Consider drug development potential.
Please note that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. 🌟
Eigenschaften
IUPAC Name |
N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-4-3-5-13(10-12)21-17(26)11-27-18-23-22-16-8-7-15(24-25(16)18)14-6-1-2-9-20-14/h1-10H,11H2,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFCCHPZKDGLNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.